L-Cystine-3,3'-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12N2O4S2 |

|---|---|

Molecular Weight |

242.3 g/mol |

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy(113C)ethyl]disulfanyl](313C)propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1 |

InChI Key |

LEVWYRKDKASIDU-IPSUFKGASA-N |

Isomeric SMILES |

[13CH2]([C@@H](C(=O)O)N)SS[13CH2][C@@H](C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Cystine-3,3'-13C2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

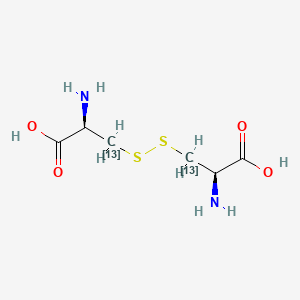

L-Cystine-3,3'-13C2 is a stable isotope-labeled form of the amino acid L-cystine. In this isotopologue, the two carbon atoms at the 3 and 3' positions of the two cysteine residues that form cystine are replaced with the heavy isotope of carbon, ¹³C. This labeling makes it an invaluable tool in a variety of research applications, particularly in quantitative proteomics and metabolomics, where it serves as an internal standard for mass spectrometry-based analyses. Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of endogenous L-cystine in biological systems.

Core Applications

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise and accurate quantification of L-cystine in complex biological matrices such as plasma, urine, and cell culture media.[1] It is also utilized in metabolic flux analysis to trace the metabolic fate of cystine and its constituent cysteine molecules in various biochemical pathways.[1]

Physicochemical and Quantitative Data

A summary of the key physicochemical and quantitative data for this compound is presented in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| Chemical Formula | C₄¹³C₂H₁₂N₂O₄S₂ | [2] |

| Molecular Weight | 242.28 g/mol | [3][4] |

| Labeled CAS Number | 2483736-13-4 | |

| Unlabeled CAS Number | 56-89-3 | |

| Isotopic Purity | ≥99% | |

| Chemical Purity | ≥98% | |

| Appearance | White to off-white powder | N/A |

| Storage | Store at 2-8°C | N/A |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in quantitative analysis.

Isotope Dilution Mass Spectrometry for L-Cystine Quantification

This protocol describes a general workflow for the quantification of L-cystine in human plasma using this compound as an internal standard via LC-MS/MS.

1. Sample Preparation:

-

Standard and Internal Standard Preparation:

-

Prepare a stock solution of unlabeled L-cystine at a concentration of 1 mg/mL in 0.1 M HCl.

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in 0.1 M HCl.

-

From these stock solutions, prepare a series of calibration standards by serially diluting the unlabeled L-cystine stock solution and spiking a fixed concentration of the this compound internal standard into each calibrator and quality control (QC) sample.

-

-

Plasma Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-7 min: 95% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-cystine: Q1: 241.0 m/z, Q3: 152.0 m/z

-

This compound: Q1: 243.0 m/z, Q3: 153.0 m/z

-

-

Collision Energy: Optimized for the specific instrument, typically around 15-25 eV.

-

Other Parameters: Optimize source temperature, gas flows, and ion optics for maximum signal intensity.

-

3. Data Analysis:

-

Integrate the peak areas for both the analyte (L-cystine) and the internal standard (this compound) for each sample and standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled L-cystine standards.

-

Determine the concentration of L-cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Workflows

L-Cystine Transport and Role in Glutathione Synthesis

L-cystine is transported into the cell primarily through the xCT transporter (system xc-), an antiporter that exchanges extracellular cystine for intracellular glutamate. Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine by the thioredoxin reductase system or by glutathione itself. L-cysteine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

Experimental Workflow for Quantitative Analysis

The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS experiment involves several key steps, from sample preparation to data analysis.

References

An In-depth Technical Guide to L-Cystine-3,3'-13C2: Molecular Weight and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Cystine-3,3'-13C2, a stable isotope-labeled form of the amino acid L-Cystine. The incorporation of two Carbon-13 isotopes at the 3 and 3' positions offers a valuable tool for a range of scientific applications, including metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry-based assays. This document details the molecular weight specifications, a theoretical experimental protocol for its characterization, and the associated data presented in a clear, structured format.

Molecular Profile and Isotopic Enrichment

L-Cystine is a dimeric amino acid formed by the oxidation of two cysteine residues, linked by a disulfide bond. Its chemical formula is C₆H₁₂N₂O₄S₂. In this compound, two naturally abundant Carbon-12 atoms are replaced with the stable isotope Carbon-13. This isotopic substitution is crucial for its utility in tracer studies and as a standard for quantification.

Data Summary: Molecular Weight and Isotopic Composition

The following table summarizes the key quantitative data for both standard L-Cystine and its isotopically labeled counterpart.

| Parameter | Standard L-Cystine | This compound |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | (¹³C)₂(¹²C)₄H₁₂N₂O₄S₂ |

| Monoisotopic Mass (Da) | 239.0184 | 241.0251 |

| Average Molecular Weight ( g/mol ) | 240.30[1][2][3][4] | 242.32 |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S). The average molecular weight accounts for the natural abundance of all stable isotopes. The isotope mass of Carbon-13 is approximately 13.003354835 Da.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The precise molecular weight of this compound can be experimentally verified using high-resolution mass spectrometry. The following protocol outlines a typical workflow for this analysis.

Objective: To confirm the molecular weight and isotopic enrichment of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Materials:

-

This compound sample

-

Standard L-Cystine (for comparison)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

High-resolution ESI-TOF mass spectrometer

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid.

-

Prepare a corresponding stock solution of standard L-Cystine.

-

Perform serial dilutions to a final concentration of 1 µg/mL for direct infusion.

-

-

Instrumentation Setup:

-

Calibrate the ESI-TOF mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Set the instrument to positive ion mode.

-

Key parameters:

-

Capillary voltage: 3.5 kV

-

Sampling cone voltage: 30 V

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

Desolvation gas flow: 600 L/hr

-

Mass range: m/z 50-500

-

-

-

Data Acquisition:

-

Introduce the prepared sample solution into the mass spectrometer via direct infusion at a flow rate of 10 µL/min.

-

Acquire data for 2 minutes to obtain a stable signal and sufficient spectral averaging.

-

Acquire data for the standard L-Cystine under identical conditions for comparison.

-

-

Data Analysis:

-

Process the acquired mass spectra to identify the protonated molecular ion [M+H]⁺.

-

For standard L-Cystine, the expected m/z for [M+H]⁺ is approximately 241.0257.

-

For this compound, the expected m/z for [M+H]⁺ is approximately 243.0324.

-

Calculate the mass difference between the observed and theoretical m/z values to determine the mass accuracy.

-

Analyze the isotopic pattern to confirm the incorporation of two ¹³C atoms.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the molecular weight verification of this compound.

Caption: Workflow for Molecular Weight Verification of this compound.

Signaling Pathway Context

While L-Cystine itself is not a signaling molecule, its constituent, cysteine, is a precursor to several important biological molecules, including the major intracellular antioxidant, glutathione. The availability of cysteine can be a rate-limiting step in glutathione synthesis. The diagram below illustrates this simplified relationship.

Caption: Simplified pathway of L-Cystine uptake and its role in Glutathione synthesis.

References

L-Cystine-3,3'-13C2: A Technical Guide for Researchers

CAS Number: 2483736-13-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the isotopically labeled amino acid, L-Cystine-3,3'-13C2. This document provides key data, experimental protocols, and visual workflows to facilitate its application in advanced research.

Core Compound Data

This compound is a stable isotope-labeled version of the dimeric amino acid L-Cystine, where the two carbon atoms at the 3 and 3' positions are replaced with the heavy isotope carbon-13. This labeling makes it an invaluable tool for tracing and quantifying metabolic pathways and protein dynamics without altering the biochemical properties of the molecule.

| Property | Value | Source(s) |

| CAS Number | 2483736-13-4 | [1][2] |

| Labeled CAS Number | 2483736-13-4 | [1][2] |

| Unlabeled CAS Number | 56-89-3 | [1] |

| Molecular Formula | C4[13C]2H12N2O4S2 | |

| Molecular Weight | 242.28 g/mol | |

| Chemical Purity | ≥98% | |

| Isotopic Enrichment | ≥99% for 13C | |

| Synonyms | (-)-Cystine-3,3'-13C2, [R-(R,R)]-3,3′-Dithiobis[2-aminopropanoic acid]-3,3'-13C2, Oxidized L-cysteine-3,3'-13C2 | |

| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics, Metabolic Flux Analysis (MFA) | |

| Storage | Room temperature, protected from light and moisture. |

Role in Cellular Metabolism and Signaling

L-Cystine plays a critical role in cellular homeostasis. It is the oxidized, dimeric form of cysteine and a key source of intracellular cysteine, which is a precursor for the synthesis of glutathione (GSH), a major antioxidant. The availability of intracellular cysteine is a rate-limiting factor for GSH synthesis and is crucial for protecting cells from oxidative stress and a form of regulated cell death known as ferroptosis.

Ferroptosis Signaling Pathway

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. The cystine/glutamate antiporter (system Xc-) imports extracellular cystine, which is then reduced to cysteine. Cysteine is subsequently used to synthesize GSH, which is a cofactor for glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Inhibition of system Xc- or depletion of cystine leads to GSH depletion, GPX4 inactivation, and the accumulation of lipid reactive oxygen species (ROS), ultimately resulting in ferroptotic cell death.

References

The Biological Role of 13C Labeled L-Cystine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological and biomedical research, enabling the precise tracking of metabolic pathways and the quantification of molecular dynamics. Among the various stable isotopes utilized, Carbon-13 (¹³C) offers a robust and non-radioactive means to trace the fate of carbon atoms within biological systems. This technical guide focuses on the applications and methodologies surrounding the use of ¹³C labeled L-Cystine, a pivotal molecule in cellular metabolism, protein synthesis, and redox homeostasis.

L-Cystine, the oxidized dimer of the amino acid L-Cysteine, plays a central role in numerous physiological and pathological processes. By employing ¹³C labeled L-Cystine, researchers can unravel the intricate details of its metabolism, providing critical insights for drug development, diagnostics, and a deeper understanding of cellular function. This guide will provide an in-depth overview of the biological significance of ¹³C L-Cystine, detailed experimental protocols, quantitative data presentation, and visualizations of key pathways and workflows.

Core Biological Roles and Applications of ¹³C Labeled L-Cystine

The primary utility of ¹³C labeled L-Cystine lies in its function as a metabolic tracer. Once introduced into a biological system, the ¹³C atoms can be tracked as the L-Cystine is taken up by cells, reduced to L-Cysteine, and incorporated into various biomolecules. This allows for the precise measurement of metabolic fluxes and the elucidation of pathway dynamics.

Metabolic Tracing and Flux Analysis

¹³C L-Cystine is extensively used in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions. By measuring the incorporation of ¹³C into downstream metabolites, researchers can build comprehensive models of cellular metabolism.[1][2] This is particularly valuable in understanding how metabolic pathways are rewired in disease states such as cancer.

Key Applications:

-

Glutathione (GSH) Synthesis: L-Cysteine is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant.[3] Tracing ¹³C from L-Cystine into the glutathione pool allows for the quantification of GSH synthesis and turnover rates, providing insights into cellular redox status and oxidative stress responses.

-

Protein Synthesis: L-Cysteine is one of the 20 proteinogenic amino acids. By tracking the incorporation of ¹³C-labeled L-Cysteine into proteins, the rates of protein synthesis and degradation can be determined.[4]

-

Taurine and Hydrogen Sulfide (H₂S) Production: L-Cysteine is a precursor for other biologically important molecules, including taurine and the signaling molecule hydrogen sulfide. ¹³C L-Cystine can be used to trace the metabolic pathways leading to these compounds.

Drug Development and Target Validation

In the realm of drug development, ¹³C L-Cystine serves as a powerful tool to investigate the mechanism of action of novel therapeutics. For instance, drugs that target amino acid metabolism or redox pathways can be evaluated for their efficacy by observing their impact on the metabolic fate of ¹³C L-Cystine. This approach can help in identifying and validating new drug targets.

Clinical Diagnostics

While still primarily a research tool, there is growing interest in the use of stable isotope tracers like ¹³C L-Cystine for diagnostic purposes. By analyzing the metabolic profile of ¹³C-labeled compounds in patient samples (e.g., plasma, urine), it may be possible to develop novel biomarkers for various diseases.[5]

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing ¹³C labeled L-Cystine. These tables are intended to provide a clear and structured overview of the types of data that can be generated.

Table 1: Isotopic Enrichment of Glutathione in MCF-7 Cells

This table illustrates the time-dependent incorporation of ¹³C from [3,3'-¹³C₂]cystine into glutathione in human mammary adenocarcinoma (MCF-7) cells, as determined by NMR spectroscopy.

| Incubation Time (hours) | ¹³C Enrichment in Glutathione (%) |

| 0 | 0 |

| 4 | 15.2 ± 1.8 |

| 8 | 28.9 ± 2.5 |

| 12 | 41.5 ± 3.1 |

| 24 | 55.3 ± 4.2 |

Data are presented as mean ± standard deviation.

Table 2: LC-MS/MS Quantitative Performance for Cystine Analysis

This table presents typical performance data for the quantification of cystine in white blood cells using a stable isotope-labeled internal standard.

| Parameter | Value |

| Linearity (R²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.02 µM |

| Intra-day Precision (%RSD) at LLOQ | 4.5% |

| Inter-day Precision (%RSD) at LLOQ | 5.0% |

| Accuracy at LLOQ | 105.3% |

Table 3: Isotopic Abundance Ratios in L-Cysteine from LC-MS Analysis

This table shows a comparison of the relative isotopic abundance ratios for a control and a treated L-cysteine sample, demonstrating the sensitivity of mass spectrometry in detecting small changes in isotopic composition.

| Isotopic Abundance Ratio | Control Sample | Treated Sample | Percent Change |

| P(M+1)/P(M) | 0.043 | 0.061 | +41.86% |

| P(M+2)/P(M) | 0.046 | 0.061 | +32.39% |

P(M) represents the peak intensity of the monoisotopic peak.

Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹³C labeled L-Cystine.

Protocol 1: Stable Isotope Tracing of Glutathione Synthesis in Cell Culture

Objective: To quantify the rate of glutathione synthesis in cultured cells using ¹³C L-Cystine and LC-MS analysis.

Materials:

-

Mammalian cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM)

-

Cystine-free DMEM

-

¹³C labeled L-Cystine (e.g., [U-¹³C₆]-L-Cystine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate Buffered Saline (PBS)

-

Ice-cold 80% Methanol

-

Internal standard (e.g., ¹⁵N₂-GSH)

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete medium.

-

Media Preparation: Prepare the labeling medium by supplementing cystine-free DMEM with the desired concentration of ¹³C L-Cystine (e.g., 200 µM) and 10% dFBS.

-

Labeling: At time zero, aspirate the complete medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Metabolite Extraction:

-

At each time point, place the 6-well plate on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried extracts in a suitable volume of LC-MS grade water.

-

Inject the samples onto a C18 reverse-phase column.

-

Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the metabolites.

-

Detect the mass isotopologues of glutathione and the internal standard using a high-resolution mass spectrometer operating in positive ion mode.

-

-

Data Analysis:

-

Calculate the fractional enrichment of ¹³C in glutathione at each time point by dividing the peak area of the labeled glutathione isotopologues by the total peak area of all glutathione isotopologues.

-

The rate of glutathione synthesis can be determined by fitting the enrichment data to a first-order kinetic model.

-

Protocol 2: Sample Preparation for ¹³C L-Cystine Analysis by GC-MS

Objective: To prepare cell or tissue samples for the analysis of ¹³C enrichment in protein-bound amino acids.

Materials:

-

Cell or tissue samples from a ¹³C L-Cystine tracing experiment

-

6M HCl

-

Nitrogen gas

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane, MTBSTFA + 1% TBDMCS)

-

Ethyl acetate

Procedure:

-

Protein Hydrolysis:

-

Lyse the cells or homogenize the tissue.

-

Precipitate the protein using a suitable method (e.g., TCA precipitation).

-

Wash the protein pellet to remove free amino acids.

-

Add 1 mL of 6M HCl to the protein pellet.

-

Hydrolyze the protein by incubating at 110°C for 24 hours.

-

-

Drying and Derivatization:

-

Dry the hydrolysate under a stream of nitrogen gas.

-

Add 50 µL of ethyl acetate and 50 µL of the derivatization reagent (MTBSTFA + 1% TBDMCS) to the dried hydrolysate.

-

Incubate at 70°C for 1 hour to complete the derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC column.

-

Use a suitable temperature gradient to separate the amino acid derivatives.

-

Detect the mass fragments of the derivatized amino acids using a mass spectrometer operating in electron ionization (EI) mode.

-

-

Data Analysis:

-

Determine the mass isotopomer distribution for cysteine and other amino acids to calculate the extent of ¹³C incorporation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the use of ¹³C labeled L-Cystine.

Caption: Metabolic pathway of ¹³C L-Cystine uptake and incorporation into glutathione.

References

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. Protein Synthesis: Cysteine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Labeling with L-Cystine-3,3'-13C2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, applications, and methodologies of stable isotope labeling using L-Cystine-3,3'-13C2. This technique offers a powerful and targeted approach for quantitative proteomics, particularly in the nuanced fields of redox signaling and ferroptosis research.

Core Principle of this compound Labeling

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a robust metabolic labeling strategy that enables the accurate quantification of proteins between different cell populations. The core of this technique lies in the metabolic incorporation of "heavy" amino acids, containing stable isotopes like carbon-13 (¹³C), into the entire proteome of cultured cells.

This compound is a specialized "heavy" version of the amino acid L-cystine, where the two carbon atoms at the 3 and 3' positions are replaced with ¹³C isotopes. When cells are cultured in a medium where natural L-cystine is replaced with this compound, newly synthesized proteins will incorporate this heavier isotopologue.

In a typical experiment, two cell populations are cultured in parallel: a "light" population grown in standard medium and a "heavy" population grown in medium containing this compound. After experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. Mass spectrometry is then used to identify and quantify the relative abundance of "light" and "heavy" peptide pairs. The mass difference between the heavy and light peptides allows for their distinct detection and the precise calculation of protein abundance ratios.

This targeted approach is particularly advantageous for studying cysteine-rich proteins or investigating the role of cysteine residues in specific biological processes, such as disulfide bond formation and redox-regulated signaling pathways.[1]

Data Presentation: Quantitative Insights

The use of this compound in SILAC provides a targeted approach to quantitative proteomics. Below are tables summarizing the key quantitative parameters and a comparison with the conventional Arginine/Lysine SILAC method.

Table 1: Key Specifications of this compound

| Parameter | Value | Reference |

| Isotopic Purity | ≥ 99 atom % ¹³C | [2][3] |

| Chemical Purity | ≥ 98% | [2][3] |

| Molecular Weight | 242.28 g/mol |

Table 2: Comparative Overview of Cysteine-SILAC vs. Arginine/Lysine-SILAC

| Feature | This compound SILAC | Conventional Arginine/Lysine SILAC |

| Primary Application | Targeted analysis of cysteine-containing proteins, redox proteomics, disulfide bond studies, ferroptosis research. | Global proteome-wide quantification. |

| Proteome Coverage | Targeted, dependent on the abundance of cysteine in proteins. | Broad, as most proteins contain arginine and/or lysine. |

| Enzyme Compatibility | Independent of tryptic cleavage sites, offering flexibility with other proteases. | Optimized for trypsin digestion, which cleaves at arginine and lysine residues. |

| Potential Challenges | The lower natural abundance of cysteine may result in the quantification of a smaller subset of the proteome. Cysteine's susceptibility to oxidation requires careful sample handling. | Arginine-to-proline conversion can sometimes occur in certain cell lines, which may complicate data analysis. |

Experimental Protocols

A successful SILAC experiment using this compound requires meticulous attention to detail. The following protocol outlines the key steps for a typical experiment.

Protocol: Cysteine-SILAC using this compound

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "heavy" population, use a custom-formulated DMEM or RPMI 1640 medium that lacks L-cystine. Supplement this medium with this compound at a concentration similar to that of L-cystine in standard media.

-

For the "light" population (control), use the same custom medium supplemented with natural L-cystine.

-

Crucially, supplement both media with 10% dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids.

-

Culture the cells for a minimum of five cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

2. Verification of Labeling Efficiency:

-

After five passages, harvest a small number of cells from the "heavy" population.

-

Lyse the cells, extract the proteins, and perform a tryptic digest.

-

Analyze the resulting peptides by mass spectrometry to confirm that the incorporation of this compound is >95%.

3. Experimental Treatment:

-

Once complete labeling is confirmed, apply the desired experimental treatment (e.g., drug administration, induction of oxidative stress) to one of the cell populations. The other population will serve as the control.

4. Cell Lysis and Protein Extraction:

-

Harvest and wash the "light" and "heavy" cell populations separately with phosphate-buffered saline (PBS).

-

Combine the two cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

5. Protein Digestion:

-

Quantify the protein concentration of the mixed lysate.

-

Reduce disulfide bonds by incubating the protein mixture with dithiothreitol (DTT).

-

Alkylate the free cysteine residues with iodoacetamide (IAM) to prevent the reformation of disulfide bonds.

-

Perform an in-solution or in-gel digestion of the protein mixture using a protease such as trypsin.

6. Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the "light" and "heavy" peptide pairs based on their mass difference.

-

The ratio of the intensities of the heavy to light peptides provides the relative quantification of the corresponding protein between the two experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of this compound labeling.

Caption: General experimental workflow for SILAC using this compound.

Caption: Workflow for redox proteomics using this compound SILAC.

Caption: Simplified signaling pathway of ferroptosis highlighting the role of cysteine.

References

Technical Guide on the Safe Handling of L-Cystine-3,3'-13C2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety information for L-Cystine-3,3'-13C2, based on available data for L-Cystine. Isotopic labeling with ¹³C is not expected to alter the chemical or toxicological properties in a way that would affect standard safety and handling procedures. However, users should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

Section 1: Chemical Identification and Physical Properties

This compound is an isotopically labeled form of the amino acid L-Cystine. It is a white crystalline powder.[1][2] While specific quantitative data for the labeled compound is not always available, the physical and chemical properties are essentially identical to that of standard L-Cystine.

| Property | Data | Source |

| Appearance | White crystals or crystalline powder | [1][2] |

| Melting Point | 260 - 261°C (decomposes) | [1] |

| Solubility in Water | 0.009 g / 100 g H₂O (at 20°C) | |

| pH | 5.0 - 6.5 (0.02 g in 50 mL of H₂O) | |

| Chemical Formula | C₆H₁₂N₂O₄S₂ (unlabeled) | |

| Molecular Weight | 240.29 g/mol (unlabeled) |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), L-Cystine is generally considered non-hazardous. However, some suppliers may classify it with specific hazards based on their data. Good laboratory practices should always be observed as unpredictable reactions are always possible.

| Hazard Classification | Statement | Pictogram |

| GHS Classification | This chemical is considered nonhazardous according to GHS classifications for the Hazard Communication Standard. | No Pictogram Required |

| Potential Hazards | May cause eye and skin irritation. Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard. |

Hazard Identification and Response Workflow

Caption: Workflow for hazard identification and control measures.

Section 3: Toxicological Information

The toxicological data for L-Cystine indicates a low level of acute toxicity.

| Toxicity Data | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 25 g/kg | Rat | |

| Primary Skin Irritation | May cause skin irritation (No specific data available) | - | |

| Primary Eye Irritation | May cause eye irritation (No specific data available) | - |

Section 4: Experimental Protocols

Safety Data Sheets summarize the results of toxicological studies rather than providing detailed experimental protocols. The LD50 value cited is typically determined through standardized acute toxicity testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

General Methodology for Acute Oral Toxicity Study (Illustrative)

-

Animal Selection: Healthy, young adult rats of a single strain are used.

-

Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

-

Dosing: The test substance is administered in a single dose by gavage. A range-finding study may be performed to determine the appropriate dose levels.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.

Section 5: Handling, Storage, and Personal Protection

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Procedure | Recommendation | Source |

| Handling | Follow good industrial practice in housekeeping and personal hygiene. Wear personal protective equipment. Avoid generating dust. | |

| Storage | Store in closed containers in a dry area. Avoid humidity, sunlight, and high temperature. | |

| Incompatible Materials | Strong oxidizing agents. |

Personal Protective Equipment (PPE) Selection Logic

Caption: Decision logic for selecting appropriate PPE.

Section 6: First Aid and Emergency Procedures

In case of exposure, follow these first-aid measures.

| Exposure Route | First Aid Measure | Source |

| Inhalation | Immediately relocate to a fresh air environment. Rinse mouth with water. If breathing becomes difficult, give oxygen and seek medical attention. | |

| Skin Contact | Wash with soap and copious amounts of water. If irritation persists, seek medical attention. | |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating eyelids. Seek medical attention. | |

| Ingestion | Rinse mouth with water and seek medical attention. | |

| Fire | Use water spray, carbon dioxide, dry chemical powder, or foam. Fine dust may form an explosive mixture with air. | |

| Accidental Release | Use personal protection. Moisten spills to prevent dust generation, then sweep up into a closed container. Wash the spill area with plenty of water after recovery. |

Emergency Response Workflow for Accidental Spills

Caption: Step-by-step workflow for responding to an accidental spill.

References

Decoding the Certificate of Analysis for L-Cystine-3,3'-13C2: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (COA) is a critical document that guarantees the identity, purity, and quality of a research material. This guide provides an in-depth look at the COA for L-Cystine-3,3'-13C2, a stable isotope-labeled form of the amino acid L-Cystine. Understanding the data and experimental methods presented in the COA is paramount for ensuring the accuracy and reproducibility of experimental results. This compound is frequently used as an internal standard for quantitative analysis by NMR or mass spectrometry and as a tracer in metabolic flux studies.[1]

General Information and Specifications

The initial section of a COA provides fundamental details about the compound. This includes the chemical name, catalog and batch numbers for traceability, the Chemical Abstracts Service (CAS) number for the labeled and unlabeled forms, molecular formula, and molecular weight.

| Parameter | Specification |

| Product Name | This compound |

| Appearance | White Powder |

| Molecular Formula | C4 ¹³C2 H12 N2 O4 S2 |

| Molecular Weight | 242.28 g/mol [2] |

| Unlabeled CAS No. | 56-89-3[3] |

| Labeled CAS No. | 2483736-13-4[3] |

| Storage | Store at room temperature, away from light and moisture.[2] |

Quantitative Analytical Data

This core section of the COA presents the quantitative results from various analytical tests performed on the specific batch of the material. These tests confirm the material's quality against established specifications.

| Analytical Test | Methodology | Result | Specification |

| Chemical Purity | HPLC | 99.5% (by Area Normalization) | ≥ 98.0% |

| Isotopic Enrichment | Mass Spectrometry | 99.2% | ≥ 99% |

| Chiral Purity | Chiral HPLC | 99.8% (L-Enantiomer) | ≥ 99.0% |

| ¹H NMR | Spectroscopy | Conforms to Structure | Conforms |

| Mass Spectrum | ESI-MS | Conforms to Structure | Conforms |

| Loss on Drying | Gravimetric | 0.15% | ≤ 0.50% |

| Residue on Ignition | Gravimetric | 0.03% | ≤ 0.05% |

Visualization of Molecular Structure and Analytical Workflow

Visual aids are essential for understanding the molecular identity and the process of quality control.

Detailed Experimental Protocols

A thorough understanding of the analytical methods is crucial for interpreting the COA data correctly. Below are detailed protocols for the key experiments.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This test quantifies the purity of the compound relative to any non-chiral impurities.

-

Objective: To determine the percentage purity of the this compound sample.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Method:

-

Sample Preparation: A known concentration of the sample is prepared by accurately weighing the material and dissolving it in a suitable solvent, typically an aqueous buffer or a mixture of water and an organic solvent like acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection: UV detection at a specific wavelength (e.g., 210 nm).

-

-

Analysis: The sample is injected into the HPLC system. The resulting chromatogram shows peaks corresponding to the main compound and any impurities.

-

-

Data Interpretation: The purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage. For a peak to be considered pure, its UV spectrum should be consistent across the entire peak, a parameter often evaluated by the software's "purity angle" vs. "purity threshold".

Isotopic Enrichment by Mass Spectrometry (MS)

This analysis determines the percentage of molecules that contain the ¹³C isotopes at the specified positions.

-

Objective: To quantify the isotopic enrichment of ¹³C in the this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC/MS).

-

Method:

-

Sample Introduction: The sample is dissolved and infused directly into the mass spectrometer or injected via an LC system to separate it from any potential interferences.

-

Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the molecule (e.g., [M+H]⁺).

-

Mass Analysis: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high resolution, allowing for the separation of peaks corresponding to different isotopologues (molecules with different isotopic compositions).

-

-

Data Interpretation: The relative intensities of the ion peaks corresponding to the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) L-Cystine are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution, correcting for the natural abundance of other isotopes (like ¹³C, ¹⁵N, ³⁴S) in the molecule.

Chiral Purity by Chiral HPLC

This method is essential for confirming that the product is the correct stereoisomer (L-Cystine) and for quantifying the amount of the unwanted enantiomer (D-Cystine).

-

Objective: To determine the enantiomeric excess (e.e.) or chiral purity of the this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Method:

-

Principle: Enantiomers behave identically in a non-chiral environment but can be separated in a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) in the HPLC column. The chiral selector in the stationary phase interacts differently with the L- and D-enantiomers, causing them to travel through the column at different rates and thus be separated.

-

Chromatographic Conditions:

-

Column: A specialized chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).

-

Mobile Phase: The mobile phase composition (e.g., a mixture of hexane, ethanol, and trifluoroacetic acid) is optimized for the specific chiral column to achieve baseline separation of the enantiomers.

-

Flow Rate & Temperature: Kept constant to ensure reproducible retention times.

-

-

Analysis: The sample is injected, and the chromatogram is recorded.

-

-

Data Interpretation: The chromatogram will show two separate peaks if both enantiomers are present. The chiral purity is calculated based on the relative peak areas of the L- and D-enantiomers.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.

-

Objective: To confirm that the chemical structure of the sample is consistent with L-Cystine.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Sample Preparation: A small amount of the sample (5-25 mg) is dissolved in a deuterated solvent (e.g., D₂O with DCl or DMSO-d₆).

-

Data Acquisition: The ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse angle.

-

Data Processing: The raw data (Free Induction Decay) is processed through Fourier transform, phase correction, and baseline correction to generate the final spectrum.

-

-

Data Interpretation: The chemical shifts (ppm), splitting patterns (multiplicity), and integration values of the peaks in the spectrum are analyzed. This "fingerprint" is compared to a reference spectrum or known chemical shift values for L-Cystine to confirm the structure. For L-Cystine, one would expect to see signals corresponding to the α-proton (CH) and the two β-protons (CH₂). The absence of unexpected signals further confirms the purity of the sample.

References

Isotopic Purity of L-Cystine-3,3'-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of L-Cystine-3,3'-13C2, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the quantitative specifications of this compound, outlines the experimental protocols for its synthesis and analysis, and visualizes key related biological and analytical pathways.

Core Data Presentation

The isotopic and chemical purity of this compound are critical parameters for its use as an internal standard or tracer in metabolic research. The following table summarizes the typical quantitative data for commercially available this compound.

| Parameter | Specification | Analytical Method(s) |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |

| Molecular Formula | C₄¹³C₂H₁₂N₂O₄S₂ | - |

| Molecular Weight | 242.28 g/mol | - |

Experimental Protocols

The synthesis and quality control of this compound involve a multi-step process requiring precise chemical synthesis and rigorous analytical validation.

Synthesis of this compound

While the exact proprietary synthesis methods of commercial suppliers are not publicly disclosed, a representative synthetic approach for introducing a ¹³C label at the C3 position of cysteine (the monomer of cystine) can be conceptualized. One plausible method involves the use of a ¹³C-labeled precursor. For instance, a synthesis could start from a protected L-serine derivative where the hydroxyl group is a good leaving group. This intermediate can then react with a ¹³C-labeled cyanide source (e.g., K¹³CN) to introduce the ¹³C at the C3 position. Subsequent chemical transformations would convert the nitrile group to a thiol, followed by deprotection and oxidation to form the this compound dimer.

A generalized synthetic workflow is as follows:

-

Protection: The amino and carboxyl groups of a suitable starting material, such as L-serine, are protected to prevent unwanted side reactions.

-

Activation: The hydroxyl group of the protected serine is activated to create a good leaving group.

-

¹³C-Label Introduction: The activated starting material is reacted with a ¹³C-labeled nucleophile to introduce the ¹³C isotope at the desired position.

-

Functional Group Transformation: The newly introduced group is chemically converted to the desired thiol functionality.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed.

-

Dimerization: The L-Cysteine-3-¹³C monomers are oxidized to form the disulfide bond of this compound.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical purity.

Determination of Isotopic Enrichment and Purity

The isotopic enrichment and purity of this compound are typically determined using a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

a) Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary method for determining isotopic enrichment.

-

Principle: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The presence of two ¹³C atoms in this compound results in a molecular weight increase of approximately 2 Da compared to the unlabeled analogue.

-

Methodology:

-

A solution of the this compound sample is introduced into the mass spectrometer.

-

The sample is ionized, and the resulting ions are guided into the mass analyzer.

-

The relative abundances of the ion corresponding to the fully labeled this compound (M+2) and any unlabeled (M) or partially labeled (M+1) species are measured.

-

The isotopic enrichment is calculated from the ratio of the abundance of the fully labeled species to the total abundance of all isotopic forms of the molecule.

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy is a powerful tool for confirming the position of the isotopic label and assessing enrichment.

-

Principle: The ¹³C nucleus has a nuclear spin that can be detected in an NMR spectrometer. The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment.

-

Methodology:

-

A solution of the this compound sample is prepared in a suitable deuterated solvent.

-

A ¹³C-NMR spectrum is acquired.

-

The presence of a strong signal at the chemical shift corresponding to the C3 carbon of cystine confirms the correct labeling position.

-

The intensity of this signal relative to the natural abundance ¹³C signals of any impurities can be used to assess isotopic enrichment. Proton NMR (¹H-NMR) is also used to confirm the overall structure and chemical purity of the compound.

-

Mandatory Visualizations

The following diagrams illustrate key processes related to the quality control and application of this compound.

Caption: Quality control workflow for this compound.

L-Cystine is readily reduced to L-cysteine in the cellular environment, which is a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). This compound can be used as a tracer to study the dynamics of glutathione synthesis and related metabolic pathways.

Caption: Tracing glutathione synthesis with this compound.

A Technical Guide to Natural Abundance Correction for L-Cystine-3,3'-13C2 Isotope Tracing Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and practices for natural abundance correction in stable isotope tracing studies using L-Cystine-3,3'-13C2. Accurate correction is critical for distinguishing experimentally introduced isotopes from those that occur naturally, ensuring the precise quantification of metabolic fluxes and pathway activities.[1][2]

The Principle of Natural Isotopic Abundance

Nearly all elements exist in nature as a mixture of stable isotopes.[1] Carbon, for instance, is predominantly ¹²C, but approximately 1.1% is the heavier ¹³C isotope.[1][2] Similarly, other elements within a biological molecule like L-Cystine (C₆H₁₂N₂O₄S₂), including nitrogen, oxygen, and sulfur, also have naturally occurring heavy isotopes.

When a molecule is analyzed by mass spectrometry, this natural distribution of heavy isotopes generates a pattern of mass isotopologues. The most abundant isotopologue, containing only the lightest isotopes, is termed M+0. Molecules containing one heavy isotope are M+1, those with two are M+2, and so on.

Quantitative Data: Natural Abundance of Key Isotopes

The following table summarizes the natural abundances of the stable isotopes for elements present in L-Cystine. These values are fundamental for all correction calculations.

| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.93 |

| ³³S | 32.971458 | 0.76 | |

| ³⁴S | 33.967867 | 4.29 | |

| ³⁶S | 35.967081 | 0.02 | |

| (Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements) |

The Mathematical Framework for Correction

The standard method for correcting raw mass spectrometry data for natural isotope abundance is a matrix-based approach. This method uses the known natural abundances of all constituent elements to deconvolve the measured mass isotopologue distribution (MID) into the true fractional enrichment from the isotopic tracer.

The relationship can be expressed as:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of observed isotopologue abundances from the mass spectrometer.

-

C is the correction matrix, calculated based on the elemental formula of the analyte and the natural isotope abundances.

-

M_corrected is the vector of true, corrected abundances that reflects only the incorporation of the experimental tracer.

The corrected distribution is then found by solving the inverse equation:

M_corrected = C⁻¹ * M_measured

Computational tools and software packages are typically used to generate the correction matrix and perform this calculation.

Data Presentation: Theoretical Isotopic Distributions

The table below illustrates the challenge by comparing the theoretical MIDs for unlabeled L-Cystine and the fully labeled L-Cystine-3,3'-¹³C₂ tracer, highlighting the interference.

| Isotopologue | Abundance of Unlabeled L-Cystine (C₆H₁₂N₂O₄S₂) | Abundance of 100% Pure L-Cystine-3,3'-¹³C₂ |

| M+0 | ~91.5% | 0% |

| M+1 | ~7.2% | 0% |

| M+2 | ~1.2% | ~91.5% (This is the tracer's M+0) |

| M+3 | ~0.1% | ~7.2% |

| M+4 | <0.01% | ~1.2% |

| (Note: These are simplified theoretical values. The M+2 peak of the unlabeled compound directly interferes with the primary peak of the ¹³C₂-labeled compound.) |

Experimental Protocols

A typical stable isotope tracing experiment involves several key stages, from sample preparation to data analysis.

Protocol 1: Cell Culture and Metabolite Extraction

-

Cell Culture: Culture cells in a medium containing the L-Cystine-3,3'-¹³C₂ tracer for a predetermined duration to allow for its incorporation into metabolic pathways. A parallel culture with unlabeled medium should be run as a control.

-

Metabolite Quenching: Rapidly halt metabolic activity to preserve the in-vivo state of metabolites. This is typically achieved by aspirating the medium and adding a cold solvent, such as 80% methanol chilled to -80°C.

-

Extraction: Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet protein and cell debris.

-

Sample Collection: Collect the supernatant, which contains the polar metabolites. Dry the extract completely using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the liquid chromatography (LC) method.

-

Chromatography: Use a suitable LC column, such as a HILIC or reversed-phase column, to separate L-Cystine and its related metabolites from other compounds in the extract.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode.

-

Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum or using Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to target the specific mass-to-charge ratios (m/z) for all expected isotopologues of L-Cystine.

Protocol 3: Data Processing and Correction

-

Peak Integration: Integrate the peak areas for each mass isotopologue of L-Cystine (M+0, M+1, M+2, etc.) from the raw LC-MS data.

-

Construct MID Vector: For each sample, create a vector of the integrated peak areas, representing the measured Mass Isotopologue Distribution (MID).

-

Apply Correction Matrix: Using appropriate software (e.g., IsoCorrectoR, AccuCor), apply the natural abundance correction algorithm to the measured MID. The software will require the elemental formula of L-Cystine (C₆H₁₂N₂O₄S₂) to generate the correct matrix.

-

Validation: As a quality control step, process an unlabeled control sample with the correction algorithm. The corrected MID for this sample should show close to 100% abundance for the M+0 isotopologue and near-zero abundance for all others.

Mandatory Visualizations

L-Cystine Metabolism into Glutathione

L-Cystine is taken up by cells and reduced to two molecules of L-Cysteine. This L-Cysteine is a key precursor for the synthesis of the critical antioxidant glutathione (GSH). The ¹³C label from L-Cystine-3,3'-¹³C₂ can be traced through this pathway.

Caption: Metabolic pathway of L-Cystine into Glutathione.

Experimental and Data Correction Workflow

The following diagram outlines the logical flow from the experimental setup to the final, corrected data ready for biological interpretation.

Caption: Workflow for stable isotope tracing and data correction.

References

An In-depth Technical Guide to L-Cystine-3,3'-13C2: Discovery, Synthesis, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cystine-3,3'-13C2 is a stable isotope-labeled form of the amino acid L-cystine, where the carbon atoms at the 3 and 3' positions of the two cysteine residues are replaced with the heavy isotope carbon-13. This targeted labeling makes it an invaluable tool for researchers in various scientific disciplines, particularly in the fields of metabolomics, metabolic flux analysis, and proteomics. By tracing the metabolic fate of the carbon backbone of cysteine, this compound allows for the precise elucidation of biochemical pathways and the quantification of metabolic fluxes. This technical guide provides a comprehensive overview of the discovery and history of stable isotope labeling leading to the development of compounds like this compound, detailed experimental protocols for its use, a summary of relevant quantitative data, and visualizations of key metabolic pathways.

Discovery and History: The Advent of Stable Isotope Tracers

The specific discovery of this compound is not marked by a single seminal publication but rather represents a progression in the broader history of stable isotope tracer methodology in metabolic research. The journey began over a century ago with Frederick Soddy's discovery of isotopes—elements with the same chemical properties but different atomic masses due to varying numbers of neutrons.[1][2] This fundamental discovery, coupled with the development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston, enabled the separation and quantification of these isotopes.[1][2]

Initially, the potential of isotopes in biological research was not fully realized. However, it was soon discovered that stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), could be incorporated into organic molecules to "trace" their metabolic fate within living organisms.[1] This marked the birth of the isotope tracer era.

While radioactive isotopes were also used, stable isotopes offered significant advantages, particularly for studying the metabolism of elements like nitrogen and oxygen, for which no long-lived radioisotopes exist. The non-radioactive nature of stable isotopes also made them safer for use in human studies. Early applications in the 1930s focused on understanding protein turnover, the dynamic balance of protein synthesis and breakdown.

The continuous advancement of analytical techniques, especially mass spectrometry (from isotope ratio mass spectrometry (IRMS) to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)), has driven the progress of stable isotope tracer studies. These advancements have made it possible to accurately measure the abundance of isotopes in complex biological samples, leading to the widespread use of specifically labeled compounds like this compound in modern metabolic research.

Physicochemical Properties and Commercial Availability

This compound is commercially available from several suppliers of stable isotope-labeled compounds. The key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄¹³C₂H₁₂N₂O₄S₂ |

| Molecular Weight | 242.29 g/mol |

| CAS Number | 2483736-13-4 |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98 atom % ¹³C |

| Chemical Purity | Typically ≥98% |

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the scientific literature, a plausible synthetic route can be inferred from established methods for synthesizing isotopically labeled amino acids. A common strategy involves the conversion of a readily available labeled precursor. In this case, the synthesis would likely start with ¹³C-labeled L-serine.

Plausible Synthetic Pathway

-

Synthesis of L-Serine-3-¹³C: The synthesis would begin with a commercially available starting material where the carbon at the 3-position is already labeled with ¹³C. L-Serine-3-¹³C is available from various chemical suppliers.

-

Conversion of L-Serine-3-¹³C to L-Cysteine-3-¹³C: The conversion of serine to cysteine is a well-established biochemical and chemical process.

-

Enzymatic Synthesis: One approach involves using enzymes like O-acetylserine sulfhydrylase, which catalyzes the reaction of O-acetylserine with a sulfur source (e.g., sodium hydrosulfide) to produce L-cysteine. In this case, L-Serine-3-¹³C would first be acetylated to O-acetyl-L-serine-3-¹³C.

-

Chemical Synthesis: Chemical methods for converting the hydroxyl group of serine to a thiol group have also been described. This often involves the activation of the hydroxyl group (e.g., by tosylation) followed by nucleophilic substitution with a sulfur-containing nucleophile.

-

-

Oxidation of L-Cysteine-3-¹³C to L-Cystine-3,3'-¹³C2: The final step involves the oxidation of two molecules of L-Cysteine-3-¹³C to form the disulfide bond of L-Cystine-3,3'-¹³C2. This can be achieved through mild oxidation, for example, by air oxidation in a suitable solvent or by using oxidizing agents like iodine.

Experimental Protocols

The primary application of this compound is as a tracer in metabolic studies. Below are generalized protocols for its use in cell culture and subsequent analysis by LC-MS/MS.

Cell Culture Labeling Protocol

This protocol describes a general procedure for labeling cultured mammalian cells with this compound to trace its incorporation into intracellular metabolites.

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and grow for 24-48 hours.

-

Preparation of Labeling Medium: Prepare a custom growth medium that is deficient in L-cystine. Supplement this medium with this compound at a concentration similar to that of L-cystine in the standard growth medium.

-

Labeling: Aspirate the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium containing this compound.

-

Incubation: Incubate the cells for a time course determined by the specific metabolic pathway being investigated. This can range from minutes to several hours to reach isotopic steady state.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Preparation for Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the analysis of this compound and its downstream metabolites.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution profile starting with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.

-

Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Multiple Reaction Monitoring (MRM) for Triple Quadrupole:

-

L-Cystine (unlabeled): Precursor ion m/z 241.0 -> Product ion m/z (e.g., 152.0).

-

L-Cystine-3,3'-¹³C2: Precursor ion m/z 243.0 -> Product ion m/z (e.g., 153.0 or 154.0).

-

Glutathione (GSH) derived from labeled cysteine: Precursor ion m/z for labeled GSH -> Product ion m/z.

-

-

High-Resolution Mass Spectrometry: Monitor the accurate mass-to-charge ratio (m/z) of the labeled and unlabeled metabolites.

-

Data Presentation: Quantitative Insights from Metabolic Tracing

The use of this compound allows for the quantification of the contribution of exogenous cystine to various metabolic pathways. The following tables present hypothetical yet representative data that could be obtained from such experiments.

Table 1: Isotopic Enrichment of Cysteine and Glutathione in Cancer Cells

This table illustrates the time-dependent incorporation of ¹³C from this compound into intracellular cysteine and glutathione (GSH) pools in a cancer cell line.

| Time (hours) | Intracellular Cysteine ¹³C Enrichment (%) | Glutathione (GSH) ¹³C Enrichment (%) |

| 0 | 0 | 0 |

| 1 | 45 | 25 |

| 4 | 85 | 60 |

| 8 | 95 | 80 |

| 24 | >98 | >95 |

Table 2: Metabolic Flux Ratios in Response to Drug Treatment

This table shows how this compound tracing can be used to assess changes in metabolic flux in response to a therapeutic agent that targets a specific metabolic pathway.

| Metabolic Flux Ratio | Control Cells | Drug-Treated Cells | P-value |

| (¹³C-GSH Synthesis Rate) / (Total GSH Pool) | 0.85 ± 0.05 | 0.45 ± 0.04 | <0.01 |

| (¹³C-Taurine Production) / (¹³C-Cysteine Uptake) | 0.12 ± 0.02 | 0.11 ± 0.02 | >0.05 |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways involving cysteine and a typical experimental workflow for a stable isotope tracing experiment.

Cysteine Metabolism and Glutathione Synthesis Pathway

Caption: Metabolic fate of this compound after cellular uptake.

Experimental Workflow for Stable Isotope Tracing

Caption: A typical workflow for a stable isotope tracing experiment.

Conclusion

This compound stands as a powerful tool in the arsenal of modern life sciences research. Its ability to act as a precise tracer for the carbon backbone of cysteine enables detailed investigations into a wide array of metabolic processes. From elucidating the dynamics of glutathione synthesis to understanding the metabolic reprogramming in disease states, the applications of this stable isotope-labeled compound are vast and continue to expand. The methodologies outlined in this guide provide a foundation for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Methodological & Application

L-Cystine-3,3'-13C2: Applications in Mass Spectrometry for Researchers and Drug Development Professionals

Application Note & Protocols

Introduction

L-Cystine-3,3'-13C2 is a stable isotope-labeled form of the amino acid L-Cystine, where the two carbon atoms adjacent to the sulfur atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative and metabolic studies. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be used as a tracer and an internal standard in complex biological matrices without perturbing the system. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry, targeted at researchers, scientists, and professionals involved in drug development. The primary applications covered are its use as an internal standard for accurate quantification of L-Cystine and its role as a tracer in metabolic flux analysis.[1][2][3]

Application 1: Accurate Quantification of L-Cystine using Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry is the gold standard for the accurate and precise quantification of analytes in complex samples. This compound serves as an ideal internal standard for the quantification of endogenous L-Cystine. By spiking a known amount of the labeled standard into a sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized, leading to highly reliable results.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of L-Cystine using this compound as an internal standard with LC-MS/MS. The data is representative of the expected performance of the described method.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Analyte | L-Cystine |

| Internal Standard | This compound |

| Calibration Range | 0.1 - 100 µM |

| Regression | Linear |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 0.5 | < 10% | < 15% | 90 - 110% |

| Medium QC | 5 | < 10% | < 15% | 90 - 110% |

| High QC | 80 | < 10% | < 15% | 90 - 110% |

Experimental Protocol: Quantification of L-Cystine in Human Plasma

This protocol provides a step-by-step methodology for the quantification of L-Cystine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

L-Cystine

-

This compound

-

Human Plasma (K2-EDTA)

-

N-Ethylmaleimide (NEM)

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Methanol, LC-MS grade

-

96-well microplates

2. Preparation of Stock and Working Solutions:

-

L-Cystine Stock Solution (1 mM): Accurately weigh and dissolve L-Cystine in 0.1 M HCl to prepare a 1 mM stock solution.

-

This compound Internal Standard (IS) Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in 0.1 M HCl.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the L-Cystine stock solution with a 50:50 mixture of water and methanol.

-

IS Working Solution (10 µM): Dilute the IS stock solution with a 50:50 mixture of water and methanol to a final concentration of 10 µM.

3. Sample Preparation:

-

To 50 µL of plasma sample, standard, or quality control, add 10 µL of 100 mM NEM solution in water to prevent the auto-oxidation of cysteine to cystine.

-

Vortex briefly and incubate at room temperature for 15 minutes.

-

Add 20 µL of the 10 µM IS working solution to all samples except for the blank (add 20 µL of 50:50 water:methanol instead).

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate L-Cystine from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

L-Cystine: Precursor ion (Q1) m/z 241.0 -> Product ion (Q3) m/z 152.0

-

This compound (IS): Precursor ion (Q1) m/z 243.0 -> Product ion (Q3) m/z 154.0

-

5. Data Analysis:

-

Calculate the peak area ratio of the analyte (L-Cystine) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of L-Cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the quantification of L-Cystine in plasma.

Application 2: Metabolic Flux Analysis using this compound as a Tracer

Metabolic flux analysis (MFA) is a powerful technique to elucidate the flow of metabolites through metabolic pathways.[4][5] By introducing a stable isotope-labeled substrate like this compound into a biological system, researchers can trace the incorporation of the 13C label into downstream metabolites. This provides insights into the activity of specific metabolic pathways and how they are altered by disease or drug treatment. The labeling on the 3 and 3' carbons allows for the tracing of the carbon backbone of cysteine into central carbon metabolism.

Tracing the Carbon Backbone of Cysteine

Once this compound is taken up by cells, it is reduced to two molecules of L-Cysteine-3-13C1. The labeled carbon can then be traced through various metabolic pathways, including the transsulfuration pathway. The transsulfuration pathway is crucial for the synthesis of cysteine from methionine and for the production of other important sulfur-containing compounds like glutathione and taurine.

Experimental Protocol: 13C-Labeling Experiment in Cultured Cells

This protocol outlines a general procedure for a 13C-labeling experiment using this compound in cultured cells to study metabolic flux.

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Add custom-made growth medium containing this compound in place of unlabeled L-Cystine. The concentration of the labeled cystine should be similar to that in the standard medium.

-

Incubate the cells for a specific period (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled substrate.

2. Metabolite Extraction:

-

After the labeling period, place the culture dish on ice and aspirate the medium.

-